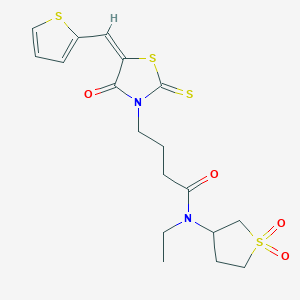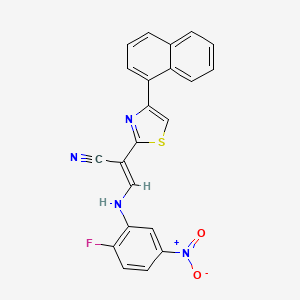![molecular formula C21H21N3O4 B2968326 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-69-5](/img/structure/B2968326.png)
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes multiple methoxy groups and a pyridazinyl moiety
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has several scientific research applications:
Wirkmechanismus
Target of Action
The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide primarily targets DAPK1 and CSF1R . These are kinases that have been associated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor for DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with tauopathies . By inhibiting DAPK1 and CSF1R, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of tauopathies .
Result of Action
The primary result of the compound’s action is the inhibition of tau aggregate formation and the reduction of neuroinflammation . This can potentially counteract neuronal death and alleviate symptoms associated with tauopathies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 6-methoxypyridazine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: Known for its inhibition of chitin synthesis.
3-acetoxy-2-methylbenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is unique due to its specific structural features, such as the presence of multiple methoxy groups and a pyridazinyl moiety, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUBFIQNFPNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
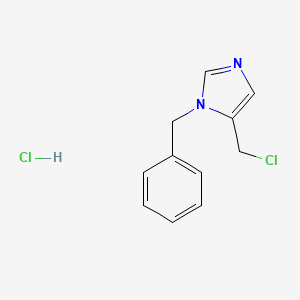

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
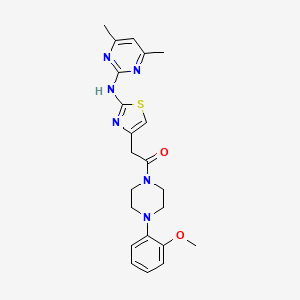
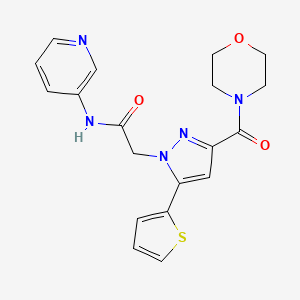
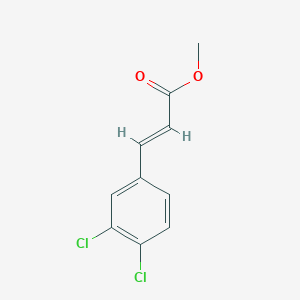
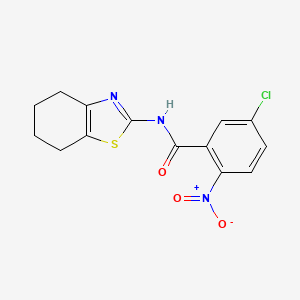
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
